2-Chloro-5-methyl-4-propoxyaniline
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Overview
Description
2-Chloro-5-methyl-4-propoxyaniline is an organic compound with the molecular formula C₁₀H₁₄ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom, a methyl group, and a propoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-propoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-methylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-5-methyl-4-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-propoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: Similar structure but lacks the propoxy group.
4-Chloro-2-methylaniline: Chlorine and methyl groups are positioned differently on the benzene ring.
2-Chloro-4-propoxyaniline: Similar but lacks the methyl group.
Uniqueness
2-Chloro-5-methyl-4-propoxyaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-propoxyaniline |
InChI |
InChI=1S/C10H14ClNO/c1-3-4-13-10-6-8(11)9(12)5-7(10)2/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
APWRXFLLJTVZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C)N)Cl |
Origin of Product |
United States |
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